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Compound of Interest

Compound Name:
Methyl 5-bromo-2,3-

dihydroxybenzoate

Cat. No.: B584543 Get Quote

CAS Number: 105603-49-4

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound of significant

interest in medicinal chemistry and drug development. Its structural features, including the

dihydroxy-substituted benzene ring and the bromine atom, make it a valuable precursor for the

synthesis of various biologically active molecules. This technical guide provides a

comprehensive overview of its chemical properties, synthesis, and known biological

applications, with a focus on its role as a key intermediate in the development of therapeutic

agents.

Chemical and Physical Properties
Methyl 5-bromo-2,3-dihydroxybenzoate is a derivative of benzoic acid. The presence of

hydroxyl and bromo- groups on the aromatic ring influences its reactivity and physical

characteristics. A summary of its key properties is presented in the table below.
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Property Value

CAS Number 105603-49-4

Molecular Formula C₈H₇BrO₄

Molecular Weight 247.04 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in hot ethyl acetate, dimethylformamide,

dimethyl sulfoxide, and methanol.[1]

Synthesis
The synthesis of Methyl 5-bromo-2,3-dihydroxybenzoate typically involves a two-step

process: the bromination of a dihydroxybenzoic acid precursor followed by esterification.

Synthesis of 5-bromo-2,3-dihydroxybenzoic acid
(Precursor)
A common route to the precursor, 5-bromo-2,3-dihydroxybenzoic acid, involves the bromination

of 2,3-dihydroxybenzoic acid.

Experimental Protocol:

Reaction Setup: To a solution of 2,3-dihydroxybenzoic acid in a suitable solvent (e.g., glacial

acetic acid), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added

portion-wise at a controlled temperature.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated

temperatures to ensure complete bromination at the para-position to the hydroxyl groups.

Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to

precipitate the crude product. The solid is then collected by filtration, washed with water to

remove any unreacted starting materials and by-products, and dried. Further purification can

be achieved by recrystallization from an appropriate solvent system.
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Esterification of 5-bromo-2,3-dihydroxybenzoic acid
The synthesized 5-bromo-2,3-dihydroxybenzoic acid is then esterified to yield the final product,

Methyl 5-bromo-2,3-dihydroxybenzoate.

Experimental Protocol:

Reaction Setup: 5-bromo-2,3-dihydroxybenzoic acid is dissolved in an excess of methanol,

which acts as both the solvent and the reactant.

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or

hydrochloric acid, is added to the solution.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive

the equilibrium towards the formation of the ester. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Work-up and Purification: After the reaction is complete, the excess methanol is removed

under reduced pressure. The residue is then dissolved in an organic solvent like ethyl

acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid

catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate,

filtered, and the solvent is evaporated to yield the crude Methyl 5-bromo-2,3-
dihydroxybenzoate. The product can be further purified by column chromatography or

recrystallization.

2,3-Dihydroxybenzoic Acid Bromination

NBS or Br2
Acetic Acid

5-bromo-2,3-dihydroxybenzoic acid Esterification

Methanol
H2SO4 (cat.)

Methyl 5-bromo-2,3-dihydroxybenzoate

Click to download full resolution via product page

Synthesis workflow for Methyl 5-bromo-2,3-dihydroxybenzoate.

Spectroscopic Characterization
While specific spectroscopic data for Methyl 5-bromo-2,3-dihydroxybenzoate is not readily

available in the public domain, the expected spectral characteristics can be inferred from its

structure and data from similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methoxy protons of the ester group, and the hydroxyl protons. The aromatic

protons will appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with

coupling constants indicative of their substitution pattern. The methoxy protons will be a

sharp singlet around 3.8-4.0 ppm. The hydroxyl protons will appear as broad singlets, and

their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester

(around 165-170 ppm), the aromatic carbons (in the range of 100-160 ppm), and the

methoxy carbon (around 50-55 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the hydroxyl groups (a broad band around 3200-3600 cm⁻¹), the carbonyl group of the ester

(a strong band around 1700-1730 cm⁻¹), C-O stretching of the ester and phenol groups (in

the 1200-1300 cm⁻¹ region), and C-Br stretching (in the lower frequency region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding

to the molecular weight of the compound (247.04 g/mol ). Due to the presence of bromine, a

characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br)

separated by two mass units will be observed for the molecular ion and any bromine-

containing fragments.

Biological and Pharmaceutical Applications
Methyl 5-bromo-2,3-dihydroxybenzoate serves as a crucial building block in the synthesis of

more complex molecules with therapeutic potential.

Precursor for Salbutamol Analogs (Hydroxyalbuterol)
This compound is a key intermediate in the preparation of hydroxyalbuterol, an analog of the

well-known bronchodilator salbutamol.[2] The synthesis involves the modification of the ester

group and subsequent reactions to introduce the amino alcohol side chain characteristic of β₂-

adrenergic agonists.

Methyl 5-bromo-2,3-dihydroxybenzoate Multi-step Synthesis
Chemical Modifications

Hydroxyalbuterol (Salbutamol Analog)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b584543?utm_src=pdf-body
https://www.pharmaffiliates.com/en/105603-49-4-5-bromo-2-3-dihydroxybenzoic-acid-methyl-ester-pa270018271.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Role as a precursor for salbutamol analogs.

Intermediate for Bisubstrate Inhibitors
Methyl 5-bromo-2,3-dihydroxybenzoate is also utilized in the synthesis of bisubstrate

inhibitors.[2] These inhibitors are designed to bind to two different sites on an enzyme, often

leading to higher potency and selectivity compared to traditional single-site inhibitors. The

dihydroxybenzoate moiety can serve as a recognition element for one binding site, while the

rest of the molecule is elaborated to target a second site.

Enzyme Inhibition
Studies have shown that Methyl 5-bromo-2,3-dihydroxybenzoate exhibits low inhibitory

activity towards sn-glycerol-3-phosphate oxidase from Trypanosoma brucei brucei.[2] This

enzyme is a potential drug target for the treatment of African trypanosomiasis. While the

inhibitory activity of this specific compound is modest, it provides a scaffold for the design and

synthesis of more potent inhibitors.

Experimental Protocol for sn-glycerol-3-phosphate oxidase Inhibition Assay:

Enzyme Preparation: Recombinant or purified sn-glycerol-3-phosphate oxidase is prepared.

Assay Buffer: A suitable buffer (e.g., phosphate buffer) at an optimal pH for enzyme activity is

used.

Substrate and Inhibitor Preparation: Stock solutions of the substrate (sn-glycerol-3-

phosphate) and the inhibitor (Methyl 5-bromo-2,3-dihydroxybenzoate) are prepared in a

suitable solvent (e.g., DMSO).

Assay Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in

the assay buffer. The reaction is initiated by the addition of the substrate.

Detection: The enzyme activity is monitored by measuring the consumption of a co-substrate

(e.g., oxygen) using an oxygen electrode or by a coupled assay that produces a colorimetric

or fluorescent signal.
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Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a suitable dose-response curve.
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Workflow for enzyme inhibition assay.

Conclusion
Methyl 5-bromo-2,3-dihydroxybenzoate is a versatile chemical intermediate with established

applications in the synthesis of pharmaceutically relevant compounds. Its utility as a precursor

for salbutamol analogs and bisubstrate inhibitors highlights its importance in drug discovery.
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While its intrinsic biological activity may be limited, its chemical structure provides a valuable

platform for the development of more potent and selective therapeutic agents. Further research

into the synthesis of novel derivatives and their biological evaluation is warranted to fully

explore the potential of this compound in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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